molecular formula C27H29N3 B12483079 1-{2-[4-(diphenylmethyl)piperazin-1-yl]ethyl}-1H-indole

1-{2-[4-(diphenylmethyl)piperazin-1-yl]ethyl}-1H-indole

Cat. No.: B12483079
M. Wt: 395.5 g/mol
InChI Key: HNZOXLJWFKYXJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[4-(diphenylmethyl)piperazin-1-yl]ethyl}indole is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(diphenylmethyl)piperazin-1-yl]ethyl}indole typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[4-(diphenylmethyl)piperazin-1-yl]ethyl}indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.

    Substitution: The indole and piperazine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary widely but often involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or piperazine rings.

Scientific Research Applications

1-{2-[4-(diphenylmethyl)piperazin-1-yl]ethyl}indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[4-(diphenylmethyl)piperazin-1-yl]ethyl}indole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-{2-[4-(diphenylmethyl)piperazin-1-yl]ethyl}indole is unique due to the presence of both the indole and diphenylmethyl-piperazine moieties, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C27H29N3

Molecular Weight

395.5 g/mol

IUPAC Name

1-[2-(4-benzhydrylpiperazin-1-yl)ethyl]indole

InChI

InChI=1S/C27H29N3/c1-3-10-24(11-4-1)27(25-12-5-2-6-13-25)30-21-18-28(19-22-30)17-20-29-16-15-23-9-7-8-14-26(23)29/h1-16,27H,17-22H2

InChI Key

HNZOXLJWFKYXJX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN2C=CC3=CC=CC=C32)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.